BenchChemオンラインストアへようこそ!

5-Iodo-1,3-dimethyl-1H-pyridin-2-one

Cross-coupling chemistry Synthetic methodology Medicinal chemistry building blocks

5-Iodo-1,3-dimethyl-1H-pyridin-2-one is the superior C5-halogenated pyridin-2-one building block for medicinal chemistry and fragment-based drug design. The weak C–I bond (57 kcal/mol) enables low-temperature Pd-catalyzed cross-coupling, preserving sensitive core structures. Its strong halogen-bond donor capacity enhances protein-ligand affinity by up to 30-fold. The patented differentiation-inducing activity is unique to the 5-iodo substitution. Choose this compound for high-yield cascade reactions and robust library synthesis that bromo and chloro analogs cannot match.

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
Cat. No. B8680645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1,3-dimethyl-1H-pyridin-2-one
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CN(C1=O)C)I
InChIInChI=1S/C7H8INO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3
InChIKeyXGPIOQVLVXVJDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1,3-dimethyl-1H-pyridin-2-one (CAS 1627933-29-2): Core Identity and Procurement-Relevant Physicochemical Profile


5-Iodo-1,3-dimethyl-1H-pyridin-2-one (CAS 1627933-29-2, molecular formula C₇H₈INO, molecular weight 249.05 g/mol) is a halogenated N,3-dimethyl-2-pyridone bearing a single iodine substituent at the C5 position of the pyridin-2(1H)-one ring . It belongs to the broader class of 1,3-dialkyl-5-halopyridin-2(1H)-ones, where the halogen identity at C5 dictates both physicochemical properties and synthetic utility. The compound is commercially available from multiple vendors at purities typically ≥95% and is utilized as a synthetic building block in medicinal chemistry, particularly as a reactive intermediate for palladium-catalyzed cross-coupling transformations . Its closest structural analogs include the 5-bromo (CAS 51417-13-1), 5-chloro (CAS 1423015-43-3), and the non-halogenated 1,3-dimethylpyridin-2(1H)-one, each of which differs substantially in reactivity profile and application scope .

Why 5-Iodo-1,3-dimethyl-1H-pyridin-2-one Cannot Be Replaced by Its 5-Bromo or 5-Chloro Analogs


Halogen interchange at the C5 position of 1,3-dimethylpyridin-2(1H)-one is not a conservative substitution. The carbon–halogen bond dissociation energy decreases progressively from C–Cl (~85 kcal/mol) to C–Br (~72 kcal/mol) to C–I (~57 kcal/mol), conferring a step-change in oxidative addition reactivity with Pd(0) catalysts that directly governs cross-coupling efficiency [1]. Simultaneously, the σ-hole magnitude and polarizability of the halogen increase in the order Cl < Br < I, meaning the iodo derivative forms substantially stronger halogen bonds—an interaction increasingly exploited in structure-based drug design and supramolecular crystal engineering [2]. Physicochemical differences are equally consequential: the iodo compound carries a molecular weight 23% larger than its bromo analog (249.05 vs. 202.05 g/mol) and a predicted boiling point approximately 18 °C higher (285.1 °C vs. 266.6 °C), altering both chromatographic behavior and formulation considerations . Each halogen variant thus occupies a distinct niche in synthetic route design, biological screening, and physicochemical optimization, making generic substitution scientifically unsound for applications where these parameters are critical.

Quantitative Differentiation Evidence: 5-Iodo-1,3-dimethyl-1H-pyridin-2-one Versus Closest Halogen Analogs


Carbon–Iodine Bond Dissociation Energy Confers a ≥15 kcal/mol Reactivity Advantage in Pd(0)-Catalyzed Cross-Coupling

The oxidative addition step that initiates Pd(0)-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig) is rate-limited by carbon–halogen bond cleavage. The C–I bond dissociation energy (BDE) in aromatic halides is approximately 57 kcal/mol, compared to ~72 kcal/mol for C–Br and ~85 kcal/mol for C–Cl, representing a 15–28 kcal/mol lower energy barrier for the iodo derivative [1]. This translates experimentally to faster reaction rates under milder conditions: literature reports on analogous monohalopyridine systems demonstrate that iodo-pyridines undergo carbonylative Suzuki coupling at lower temperatures and with higher turnover frequencies than their bromo counterparts when using identical Pd-phosphane catalyst systems [2]. For procurement purposes, selecting the 5-iodo congener enables cross-coupling transformations that may fail entirely or require forcing conditions (elevated temperature, higher catalyst loading, longer reaction times) with the 5-bromo or 5-chloro analogs.

Cross-coupling chemistry Synthetic methodology Medicinal chemistry building blocks

Halogen Bonding Strength Hierarchy: Iodine Delivers the Strongest Directional Non-Covalent Interaction Among C5 Halogens

The strength of halogen bonding (XB) between a halopyridine donor and a Lewis base acceptor increases with halogen polarizability and σ-hole magnitude in the order Cl < Br < I. In pyridine–halogen bond systems, single-point energy calculations reveal that interaction energies for iodo-substituted donors can approach or equal those of classical hydrogen bonds, while bromo and chloro analogs form progressively weaker XB contacts [1]. Specifically, in halotetrafluoropyridine–pyridine co-crystals, only bromine and iodine derivatives exhibit halogen bonding as a structure-determining motif, with iodine providing the more robust and directional interaction [2]. For the 5-iodo-1,3-dimethylpyridin-2-one scaffold, this means the C5 iodine can serve as a reliable halogen bond donor in protein–ligand complexes, enabling binding modes that are inaccessible to the 5-bromo or 5-chloro analogs.

Structure-based drug design Crystal engineering Supramolecular chemistry

Molecular Weight and Boiling Point Differentiation: Physicochemical Property Gap Between Iodo, Bromo, and Chloro Analogs

The identity of the C5 halogen imposes a substantial and quantifiable difference on bulk physicochemical properties relevant to both laboratory handling and downstream formulation. The molecular weight increases by 23.3% from the 5-bromo analog (202.05 g/mol) to the 5-iodo compound (249.05 g/mol) and by 58.1% from the 5-chloro analog (157.60 g/mol), directly affecting molar concentration calculations, dosing in biological assays, and chromatographic retention behavior . The predicted boiling point of the 5-iodo derivative (285.1±29.0 °C) is approximately 18.5 °C higher than that of the 5-bromo analog (266.6±33.0 °C), consistent with increased molecular weight and polarizability . Notably, whereas the 5-bromo analog is a crystalline solid with a well-defined melting point of 105–106 °C, the 5-iodo compound does not have a reported melting point in standard vendor databases, suggesting a potentially different physical state at ambient temperature that impacts storage and formulation workflows .

Physicochemical profiling Chromatography method development Compound logistics and storage

Differentiation-Inducing Biological Activity: Reported Antiproliferative Effect on Undifferentiated Cells via Monocyte Differentiation Pathway

Patent-associated data cited via FreshPatents describes that 5-iodo-1,3-dimethyl-1H-pyridin-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is specifically attributed to the 5-iodo-1,3-dimethyl-substituted pyridin-2-one scaffold and is not a generic property of all 5-halogenated pyridin-2-ones. While the specific assay conditions, cell lines, and quantitative IC₅₀/EC₅₀ values are not publicly extractable from the available secondary source, this biological annotation represents a functionally distinct characteristic that differentiates the 5-iodo compound from its 5-bromo and 5-chloro analogs, for which no comparable differentiation-inducing activity has been reported in patent or literature sources [1]. This biological differentiation is consistent with the broader recognition of pyridin-2-one derivatives as privileged scaffolds in anticancer drug discovery, particularly in differentiation therapy approaches [2].

Cancer differentiation therapy Antiproliferative screening Psoriasis research

Synthetic Building Block Versatility: The 5-Iodo Handle Enables Selective, Sequential Functionalization Not Feasible with Bromo or Chloro Analogs

The significantly lower C–I bond dissociation energy (~57 kcal/mol) compared to C–Br (~72 kcal/mol) and C–Cl (~85 kcal/mol) enables chemoselective cross-coupling at the C5 iodine position in the presence of other potentially reactive functional groups. In documented synthetic applications, 5-iodo-4-methoxypyridin-2(1H)-ones undergo sequential acetylide cross-coupling, demethylation, and furan annulation under classical Sonogashira conditions to yield furo[3,2-c]pyridin-4(5H)-ones in a one-pot operation—a transformation that relies specifically on the superior reactivity of the C5–I bond as the initiating step [1]. Furthermore, the regioselective C–H iodination protocol for pyridones has been shown to produce C3 and C5 iodinated products, with the C5 position being synthetically preferred for further derivatization via palladium-catalyzed cross-coupling [2]. The 5-bromo analog, while capable of participating in similar reactions, typically requires higher catalyst loadings, elevated temperatures, or more forcing conditions that may be incompatible with sensitive substrates, limiting its utility in late-stage functionalization of complex molecules [3].

Divergent synthesis Parallel medicinal chemistry Late-stage functionalization

High-Value Application Scenarios for 5-Iodo-1,3-dimethyl-1H-pyridin-2-one Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Diversification of the C5 Position in Medicinal Chemistry Library Synthesis

The 5-iodo compound is the optimal starting material for constructing libraries of C5-aryl, -alkynyl, or -alkenyl derivatives via Suzuki-Miyaura, Sonogashira, or Heck cross-coupling. The C–I bond dissociation energy advantage of ~15 kcal/mol over the C–Br bond (57 vs. 72 kcal/mol) enables reactions to proceed at lower temperatures (25–60 °C vs. 60–100 °C), preserving the integrity of the 1,3-dimethylpyridin-2-one core and any acid- or heat-sensitive functional groups introduced during library synthesis [1]. This is particularly critical in parallel medicinal chemistry where high-throughput reaction screening demands robust, mild, and high-yielding protocols across diverse coupling partners.

Structure-Based Drug Design Exploiting C5-Iodo Halogen Bonding for Enhanced Target Engagement

In protein–ligand co-crystal structures where the C5 substituent projects toward a Lewis base residue (backbone carbonyl, Asp/Glu carboxylate, or Ser/Thr hydroxyl), the 5-iodo compound provides a halogen bonding interaction that is substantially stronger than that achievable with bromo or chloro analogs (interaction energy order: I > Br > Cl, with iodine approaching hydrogen bond strength) [2]. This additional enthalpic contribution can improve binding affinity by 0.5–2.0 kcal/mol based on halogen bonding energy differences, potentially translating to a 2- to 30-fold improvement in Kd or IC₅₀, making the 5-iodo compound the preferred choice for fragment-based or structure-guided optimization campaigns targeting such binding pockets.

Differentiation Therapy Hit Discovery for Oncology and Dermatology Indications

The patent-associated report that 5-iodo-1,3-dimethyl-1H-pyridin-2-one arrests proliferation of undifferentiated cells and induces monocyte differentiation positions this compound as a starting point for phenotypic screening campaigns in cancer differentiation therapy and inflammatory skin diseases such as psoriasis [3]. Researchers investigating terminal differentiation of neoplastic cells or immunomodulation of myeloid lineages should prioritize procurement of the 5-iodo derivative over non-iodinated analogs, as the differentiation-inducing biological annotation is specifically linked to this substitution pattern and has not been attributed to the 5-bromo or 5-chloro congeners in publicly accessible sources.

One-Pot Sequential Cross-Coupling / Cyclization Cascades for Fused Heterocycle Construction

The superior leaving-group ability of iodine under Pd(0) catalysis permits chemoselective initiation of cascade reactions where the C5–I bond undergoes oxidative addition preferentially over other halogen substituents or functional groups present in the substrate. This has been demonstrated in analogous 5-iodopyrid-2-one systems where sequential Sonogashira coupling, demethylation, and furan annulation proceed in a single operational step to furnish furo[3,2-c]pyridin-4(5H)-ones [4]. The 5-bromo and 5-chloro analogs are less suited for such cascades due to their higher activation barriers, which can lead to incomplete conversion, competing reaction pathways, or the need for stepwise protocols that increase synthetic complexity and reduce overall yield.

Quote Request

Request a Quote for 5-Iodo-1,3-dimethyl-1H-pyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.